2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core substituted with a fluorophenyl-acetamide moiety. The oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen, is central to its structural framework. Its synthesis typically involves coupling 4-fluorophenyl acetic acid with an appropriately functionalized oxazepine precursor under activation by reagents like HOBt/EDC in DMF, followed by purification via preparative HPLC .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c22-14-7-5-13(6-8-14)11-20(25)23-15-9-10-18-16(12-15)21(26)24-17-3-1-2-4-19(17)27-18/h1-10,12H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSXFKYKLWVURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as (R,R)-Ru-Ts-DPEN complex, to achieve high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of environmentally benign solvents and efficient catalytic systems to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism on the Oxazepine Core
The position of the acetamide substituent on the oxazepine ring significantly impacts physicochemical and biological properties. For example:
- 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (, Compound 10):
Synthesized in 48% yield, this positional isomer differs in the acetamide attachment site (7-position vs. 2-position). Such variations can alter molecular conformation and target binding. NMR data (DMSO-d6, δ 10.48 ppm for NH) confirm structural integrity .
Substituent Variations on the Aromatic Ring
Modifications to the phenyl group in the acetamide moiety influence electronic properties and bioactivity:
Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine or methyl groups. The 4-fluorophenyl analog (83% yield in related analogs) demonstrates superior synthetic feasibility over chlorinated derivatives (49–57% yields) .
Heterocycle Core Modifications
Replacing oxygen with sulfur in the central heterocycle generates thiazepine analogs, altering electronic properties and receptor affinity:
- N-(10-Ethyl-11-oxo-...thiazepine-8-carboxamide 5-oxide ():
Thiazepine derivatives exhibit distinct NMR profiles (e.g., δ 7.58 ppm for aromatic protons) and higher molecular weights (e.g., m/z 449.1 [M+H+]) compared to oxazepines. Sulfur’s polarizability may enhance binding to dopamine receptors, as evidenced in D2 receptor antagonist studies .
Alkyl Chain Modifications
Alkylation at the 10-position of the oxazepine/thiazepine core influences solubility and target engagement:
- HRMS data (m/z 407.1060) validate its structure .
Key Research Findings and Implications
- Synthetic Accessibility : Fluorophenyl-substituted oxazepines generally achieve higher yields (e.g., 83% for 8c) than chlorinated or heteroaromatic analogs, suggesting favorable reaction kinetics .
- Structural Insights : Positional isomerism and heteroatom substitution (O vs. S) critically modulate molecular conformation, as evidenced by divergent NMR chemical shifts and HRMS profiles .
Biological Activity
2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine class, which is characterized by its complex molecular structure and potential pharmacological properties. This compound has garnered interest in medicinal chemistry for its diverse biological activities, particularly its anti-inflammatory and potential antitumor effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.387 g/mol. The presence of a fluorophenyl group enhances its reactivity and interaction with biological targets.
Preliminary studies suggest that compounds within the dibenzo[b,f][1,4]oxazepine class may interact with various biological pathways. The proposed mechanisms include:
- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels, which is crucial in tumor growth and metastasis.
- Modulation of Inflammatory Pathways : Similar compounds have shown potential in reducing inflammation by inhibiting key enzymes involved in inflammatory processes.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against various targets. Key findings include:
- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Cytotoxicity Assays
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 |
| Compound B | Hek293 (Human Embryonic Kidney) | 34.2 |
These results suggest that modifications to the oxazepine structure can enhance cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR analysis of similar dibenzo[b,f][1,4]oxazepines highlights how substituents affect biological activity. For example:
- Fluorine Substitution : The introduction of fluorine atoms enhances binding affinity to target proteins due to increased electron-withdrawing capacity.
Case Studies
Several studies have explored the biological effects of dibenzo[b,f][1,4]oxazepines:
- Study on Anti-inflammatory Effects : A study demonstrated that similar compounds significantly reduced inflammation markers in vitro by inhibiting COX enzymes.
- Antitumor Activity : Research indicated that derivatives with oxazepine structures showed promise in inhibiting tumor cell proliferation through apoptosis induction.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorophenyl derivatives and dibenzo[b,f][1,4]oxazepine precursors. Acylation of the oxazepine core with 4-fluorophenylacetamide is critical. Optimization includes:
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .
- Catalysts : Use of coupling agents (e.g., HATU, DCC) to enhance amide bond formation .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity product .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns protons and carbons in the dibenzooxazepine and fluorophenyl moieties. For example, the 11-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
- HRMS : Validates molecular formula (e.g., C₂₂H₁₆FN₂O₃) with <5 ppm error .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (if applicable) .
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., dibenzo[b,f][1,4]oxazepine derivatives) .
Q. What preliminary assays are used to assess its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify target interactions .
- Solubility/stability : HPLC or LC-MS monitors degradation in buffer solutions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., methyl, methoxy) at positions 8 or 11 of the dibenzooxazepine to alter steric/electronic properties .
- Fluorophenyl substitution : Compare 4-fluoro with other halogens (Cl, Br) to assess halogen-bonding effects on receptor binding .
- Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like kinases or GPCRs .
- Data Contradiction Analysis : If bioactivity diverges between analogs, evaluate logP/solubility differences or off-target interactions via proteome-wide profiling .
Q. What strategies resolve contradictory data in metabolic stability studies?
- Methodological Answer :
- In vitro vs. in vivo discrepancies : Use microsomal stability assays (human/rat liver microsomes) with LC-MS metabolite identification .
- Species-specific metabolism : Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) to identify interspecies variability .
- Isotope labeling : Track metabolic pathways using ¹⁴C-labeled acetamide groups .
Q. How can computational methods enhance experimental design for this compound?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways (e.g., acylation transition states) to optimize synthesis .
- Machine learning (ML) : Train models on PubChem/BioAssay data to prioritize analogs for synthesis .
- Molecular dynamics (MD) : Simulate membrane permeability or protein-ligand binding kinetics .
Q. What experimental approaches validate hypothesized mechanisms of action?
- Methodological Answer :
- CRISPR/Cas9 knockout : Silence putative targets (e.g., kinases) in cell lines to confirm functional relevance .
- SPR/BLI : Measure real-time binding kinetics to purified proteins (e.g., BSA for nonspecific binding control) .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
